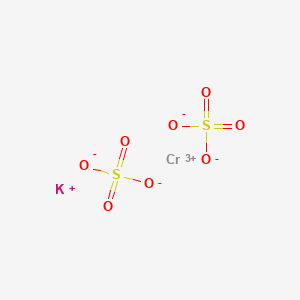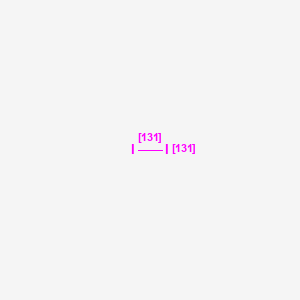
Iodine-131
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iodine-131 is a radioactive isotope of iodine that is widely used in scientific research. It is produced by the nuclear fission of uranium and is commonly used in medical treatments and diagnostic procedures. Iodine-131 has a half-life of approximately 8 days, which makes it ideal for use in medical procedures that require a short-lived radioactive tracer.
Mecanismo De Acción
Iodine-131 emits beta particles, which are high-energy electrons that can penetrate tissues and cause damage to cells. When used as a tracer, iodine-131 is typically administered to the patient in a small dose that is not harmful to the body. The beta particles emitted by the iodine-131 can then be detected by a scanner, allowing researchers to track the movement of the tracer through the body.
Biochemical and Physiological Effects:
Iodine-131 can have both biochemical and physiological effects on the body. In high doses, it can cause radiation sickness and damage to the thyroid gland. In low doses, it is generally considered safe and is used in medical procedures such as thyroid scans and treatments for thyroid cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using iodine-131 in lab experiments is its short half-life, which allows researchers to track the movement of the tracer over a relatively short period of time. This can be useful for studying dynamic biological processes, such as the uptake and metabolism of drugs. However, the short half-life also limits the amount of time that researchers have to conduct their experiments.
Direcciones Futuras
There are many potential future directions for research involving iodine-131. One area of interest is the development of new tracers that can be used to study specific biological processes. For example, researchers are currently exploring the use of iodine-131-labeled antibodies for imaging and treating cancer. Another area of interest is the development of new imaging technologies that can detect and track the movement of iodine-131 more accurately and efficiently.
In conclusion, iodine-131 is a valuable tool for scientific research, with many potential applications in medicine, environmental studies, and other fields. Its short half-life and ability to emit beta particles make it ideal for use as a tracer in lab experiments, and ongoing research is likely to uncover new and innovative ways to use this radioactive isotope in the future.
Aplicaciones Científicas De Investigación
Iodine-131 is widely used in scientific research as a tracer for studying biological processes. It can be used to track the movement of substances in the body, such as hormones and drugs, as well as to study the metabolism of various tissues and organs. Iodine-131 is also used in environmental studies to track the movement of pollutants and other substances in the environment.
Propiedades
Número CAS |
10043-66-0 |
|---|---|
Fórmula molecular |
I2 |
Peso molecular |
261.81225 g/mol |
InChI |
InChI=1S/I2/c1-2/i1+4,2+4 |
Clave InChI |
PNDPGZBMCMUPRI-HVTJNCQCSA-N |
SMILES isomérico |
[131I][131I] |
SMILES |
II |
SMILES canónico |
II |
Otros números CAS |
15124-39-7 |
Sinónimos |
131I radioisotope I-131 radioisotope Iodine-131 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



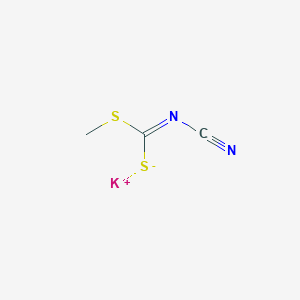

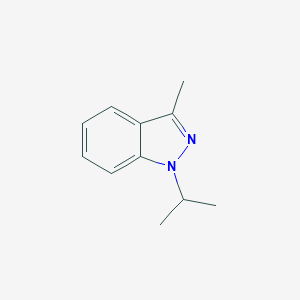
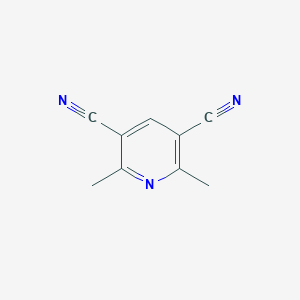

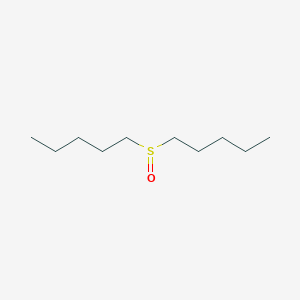
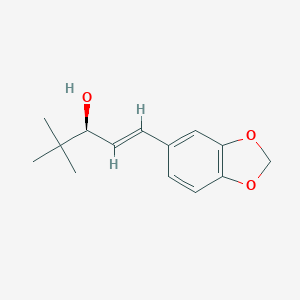
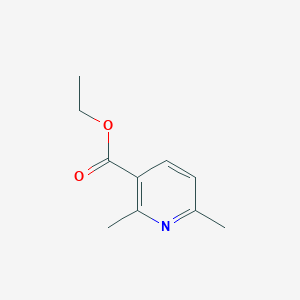
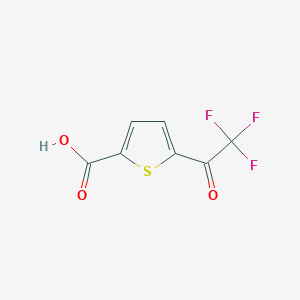


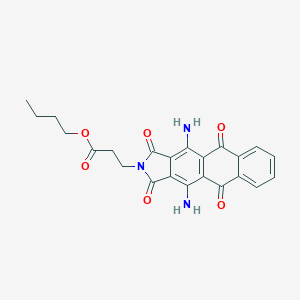
![5-Fluorobenzo[d]oxazol-2-amine](/img/structure/B156980.png)
